N-(3-chloro-4-fluorophenyl)-2,2-dimethylbutanamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2,2-dimethylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 3-chloro-4-fluorophenyl group attached to a 2,2-dimethylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2,2-dimethylbutanamide typically involves the reaction of 3-chloro-4-fluoroaniline with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2,2-dimethylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amide group can be oxidized to form corresponding carboxylic acids or reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Carboxylic acids.
Reduction: Amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2,2-dimethylbutanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it can inhibit the activity of tyrosine kinases, which are involved in cell signaling and cancer progression . The compound binds to the ATP-binding site of the enzyme, preventing its phosphorylation and subsequent activation .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has similar structural features but contains a thiazole ring instead of a butanamide moiety.
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound features a pyrazolo[4,3-b]pyridine ring system.
Uniqueness
N-(3-chloro-4-fluorophenyl)-2,2-dimethylbutanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a 3-chloro-4-fluorophenyl group with a 2,2-dimethylbutanamide moiety allows for specific interactions with molecular targets, making it valuable in various applications .
Properties
Molecular Formula |
C12H15ClFNO |
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Molecular Weight |
243.70 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2,2-dimethylbutanamide |
InChI |
InChI=1S/C12H15ClFNO/c1-4-12(2,3)11(16)15-8-5-6-10(14)9(13)7-8/h5-7H,4H2,1-3H3,(H,15,16) |
InChI Key |
BFQYTLBCTWVPFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
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